molecular formula C14H14N4O2 B2824717 5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415585-03-2

5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2824717
CAS No.: 2415585-03-2
M. Wt: 270.292
InChI Key: PPKUGTGLMBUMGP-UHFFFAOYSA-N
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Description

5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound that features both imidazo[1,2-a]pyridine and tetrahydropyrrolo[3,4-c]pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of imidazo[1,2-a]pyridine with a suitable pyrrole derivative under controlled conditions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction temperature and time are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyridine or pyrrole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for alkylation reactions.

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: Known for their wide range of biological activities.

    Tetrahydropyrrolo[3,4-c]pyrrole derivatives: Studied for their potential in medicinal chemistry.

Uniqueness

5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to the combination of both imidazo[1,2-a]pyridine and tetrahydropyrrolo[3,4-c]pyrrole moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(imidazo[1,2-a]pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-13-10-7-17(8-11(10)14(20)16-13)5-9-6-18-4-2-1-3-12(18)15-9/h1-4,6,10-11H,5,7-8H2,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKUGTGLMBUMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CC3=CN4C=CC=CC4=N3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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